molecular formula C20H24O5 B11633354 ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate

ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate

Cat. No.: B11633354
M. Wt: 344.4 g/mol
InChI Key: JZCMBRNIKRQHJF-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate is a complex organic compound with the molecular formula C19H22O5. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol with ethyl 2-bromoacetate under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

large-scale synthesis would follow similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s chromene core is of interest for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential therapeutic uses, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate involves its interaction with various molecular targets and pathways. The chromene core can interact with cellular enzymes and receptors, modulating biological processes such as oxidative stress and inflammation . Specific pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or act as a free radical scavenger.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the chromene core, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoate

InChI

InChI=1S/C20H24O5/c1-4-13-10-16-14-8-6-7-9-15(14)20(22)25-18(16)11-17(13)24-12(3)19(21)23-5-2/h10-12H,4-9H2,1-3H3

InChI Key

JZCMBRNIKRQHJF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC(=O)C3=C2CCCC3

Origin of Product

United States

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